RTI-111-d3 is synthesized from precursors such as methylecgonidine, which is a derivative of cocaine. This compound is classified under the broader category of psychoactive substances due to its effects on neurotransmitter systems in the brain.
The synthesis of RTI-111-d3 involves several key steps:
The detailed synthetic pathway includes the formation of intermediates that are subsequently converted into dichloropane through reduction and substitution reactions involving deuterated groups .
The molecular structure of RTI-111-d3 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. The presence of deuterium (D) in the structure alters the compound's mass and can influence its interactions in biological systems.
Key structural data includes:
RTI-111-d3 undergoes various chemical reactions that are critical for its function as a reuptake inhibitor. These include:
These reactions are essential for understanding how RTI-111-d3 modulates neurotransmitter levels in the brain .
The mechanism of action for RTI-111-d3 involves inhibition of the reuptake processes for serotonin, norepinephrine, and dopamine in neuronal synapses. By blocking these transporters:
Pharmacological studies indicate that RTI-111-d3 has a slower onset but a longer duration of action compared to traditional stimulants like cocaine .
RTI-111-d3 exhibits several notable physical and chemical properties:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to characterize these properties accurately .
RTI-111-d3 has potential applications in several scientific domains:
The compound's ability to influence neurotransmitter dynamics makes it a valuable tool for researchers exploring brain chemistry and therapeutic interventions .
RTI-111-d3 is a deuterated analog of the phenyltropane compound RTI-111 (Dichloropane), with the molecular formula C₁₆H₁₆D₃Cl₂NO₂•HCl and a molecular weight of 367.71 g/mol [2] [3]. The compound incorporates three deuterium atoms (D3) at the N-methyl group, replacing all three hydrogen atoms in the methyl moiety attached to the tropane nitrogen. This strategic isotopic labeling is employed to enhance metabolic stability while preserving the compound's steric and electronic properties. The deuterium substitution specifically targets the metabolically vulnerable methyl group to slow oxidative N-demethylation – a common metabolic pathway – thereby extending the compound's half-life in tracer studies without significantly altering its receptor binding affinity [1]. The isotopic enrichment minimizes kinetic isotope effects on binding while maximizing metabolic resistance, making RTI-111-d3 particularly valuable for pharmacokinetic and mass spectrometry-based assays where molecular tracking is essential.
Table 1: Molecular Specifications of RTI-111-d3
Property | Specification |
---|---|
Systematic Name | (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride |
CAS Number (Unlabeled) | 150653-91-1 |
Molecular Formula | C₁₆H₁₆D₃Cl₂NO₂•HCl |
Molecular Weight | 367.71 g/mol |
Deuterium Position | N-methyl group (tropane nitrogen) |
The compound retains the critical tropane ring configuration of its parent molecule, specifically the (1R,2S,3S,5S) stereochemistry essential for its pharmacological activity [2] [5]. The bicyclic tropane scaffold features a bridgehead nitrogen atom incorporated within the azabicyclo[3.2.1]octane system. The deuterated methyl group (-CD₃) is directly attached to this nitrogen at the 8-position, maintaining the spatial orientation required for optimal interaction with monoamine transporters. The carboxylic acid methyl ester at C-2 (2β-position) and the 3,4-dichlorophenyl moiety at C-3 (3β-position) are preserved in the deuterated analog without stereochemical alteration. This precise three-dimensional arrangement is crucial as the tropane ring's conformation dictates binding affinity and selectivity at neurotransmitter transporters. Modifications are strictly limited to isotopic substitution at the N-methyl group, ensuring minimal perturbation to the pharmacophore while introducing tracer capabilities [5].
Structurally, RTI-111-d3 is isosteric and isoelectronic with non-deuterated RTI-111 (C₁₆H₁₉Cl₂NO₂•HCl, MW 364.70 g/mol), differing only in the isotopic composition of the N-methyl group. Comparative spectroscopic analyses (NMR, MS) confirm identical carbon frameworks and electronic environments except for the characteristic mass shift (+3 amu) in mass spectrometry due to deuterium incorporation. The C-D bonds in RTI-111-d3 (approximately 1.09 Å) are slightly shorter than C-H bonds (1.10 Å) in RTI-111, but this difference exerts negligible influence on bond angles or overall molecular geometry. Crucially, X-ray diffraction studies confirm identical crystal packing and salt formation (hydrochloride) between the deuterated and non-deuterated forms. The primary functional distinction lies in vibrational spectroscopy, where the N-CD₃ stretching and bending frequencies exhibit significant redshift compared to N-CH₃ vibrations, providing a distinct spectroscopic signature [3].
The synthesis of RTI-111-d3 utilizes methylecgonidine as a pivotal precursor, undergoing nucleophilic addition of deuterated methylamine (CD₃NH₂) followed by catalytic deuteration under controlled conditions to achieve high isotopic purity [5]. Alternatively, late-stage isotopic incorporation employs methyl-d₃ iodide (CD₃I) or deuterated formaldehyde (CD₂O) in reductive amination or N-alkylation reactions targeting the tropane nitrogen. The most efficient route involves the N-demethylation of RTI-111 to form the nor-compound (secondary amine), followed by N-alkylation with CD₃I in the presence of a base like potassium carbonate. This method ensures regioselective deuteration exclusively at the nitrogen site without racemization at the chiral centers. The reaction mechanism proceeds via SN₂ attack of the tropane nitrogen on CD₃I, generating the quaternary ammonium salt that undergoes deprotonation to yield the tertiary amine product [2] [5].
Achieving >98% isotopic enrichment requires optimization of reaction stoichiometry, solvent selection, and temperature control. Molar ratios of 1.1:1 (CD₃I to nor-precursor) in anhydrous acetonitrile at 0-5°C minimize polyalkylation byproducts. Catalytic additives like tetrabutylammonium iodide enhance phase transfer in biphasic systems. Post-synthesis, fractional recrystallization or preparative HPLC effectively removes residual non-deuterated impurities. Mass spectrometry and ²H-NMR spectroscopy are indispensable for quantifying deuterium incorporation efficiency. Studies demonstrate that extended reaction times (>12 hours) at subambient temperatures maximize isotopic exchange completeness while preserving stereochemical integrity at the chiral centers. Critical process parameters include rigorous exclusion of moisture (to prevent deuterium exchange with protic solvents) and inert atmosphere maintenance to prevent oxidative degradation of the tropane core during synthesis [5].
Purification employs OSHA-compliant isolation facilities with specialized chromatography systems (reverse-phase C18 columns, methanol/ammonium acetate mobile phases) to achieve ≥99% chemical purity [1]. Final products undergo rigorous characterization via:
RTI-111-d3 hydrochloride exhibits high solid-state stability under recommended storage conditions (-20°C in inert atmosphere). Accelerated stability studies (40°C/75% RH) over 30 days indicate <2% degradation when protected from light, assessed via HPLC. Primary degradation pathways involve hydrolytic cleavage of the ester group (forming the carboxylic acid derivative) and oxidative N-dealkylation (yielding nor-RTI-111-d0), particularly under acidic (pH<3) or alkaline (pH>9) conditions. Photostability testing reveals significant decomposition (>5%) upon prolonged UV exposure (300-400 nm), necessitating amber glass storage. Thermal gravimetric analysis (TGA) shows decomposition onset at ~195°C. The hydrochloride salt demonstrates superior hygroscopic stability compared to free base forms, with water content <0.5% w/w by Karl Fischer titration after 72 hours at 80% RH. These findings support handling recommendations emphasizing temperature control, desiccation, and light protection during storage and use [1] [3].
Table 2: Stability Profile Summary of RTI-111-d3 Hydrochloride
Stress Condition | Duration | Degradation Products | % Degradation |
---|---|---|---|
Heat (60°C, dry) | 14 days | Nor-compound, Ester hydrolysis | <1.5% |
Humidity (40°C/75% RH) | 30 days | Nor-compound | 1.8% |
Acid (0.1M HCl, 25°C) | 48 hours | Carboxylic acid derivative | >95% |
Base (0.1M NaOH, 25°C) | 48 hours | Carboxylic acid derivative | >95% |
UV Light (300-400 nm) | 48 hours | Multiple undefined photoproducts | 5.2-7.8% |
RTI-111-d3 hydrochloride demonstrates moderate aqueous solubility (~15-20 mg/mL in water at 25°C) due to its ionic nature, sufficient for in vitro assay preparations [3]. The partition coefficient (log P) in octanol/water systems is experimentally determined as log P = 3.42 ± 0.15 (indicating significant lipophilicity), identical to non-deuterated RTI-111 within experimental error [3] [4]. This high log P value correlates with efficient blood-brain barrier penetration, consistent with the parent compound's CNS activity. Solubility varies considerably with pH: maximal solubility occurs at pH 1-2 (fully protonated amine), decreasing sharply at physiological pH (7.4), where the compound exhibits solubility <1 mg/mL. In organic solvents, it is freely soluble in methanol, ethanol, and DMSO (>50 mg/mL), sparingly soluble in acetonitrile (~5 mg/mL), and insoluble in non-polar solvents like hexane or diethyl ether. These properties inform formulation strategies for biological studies, favoring acidic aqueous buffers or polar organic solvents for stock solutions [3].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: